Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties
Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Core Chemical Properties of Fmoc-1-pyrrolidine-3-carboxylic Acid
Introduction
Fmoc-1-pyrrolidine-3-carboxylic acid is a proline analogue that serves as a valuable chiral building block in organic synthesis, particularly in the field of peptide chemistry.[1] The pyrrolidine ring is a common structural motif in many biologically active compounds, providing a rigid scaffold for exploring three-dimensional chemical space.[1] The molecule incorporates the Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the pyrrolidine nitrogen. This group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), prized for its stability under various reaction conditions and its facile removal under mild basic conditions, which is a cornerstone of orthogonal synthesis strategies.[1][2][3] This document provides a comprehensive overview of its chemical properties, experimental protocols for its use, and logical workflows relevant to researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Fmoc-1-pyrrolidine-3-carboxylic acid is a white to off-white solid at room temperature. Its properties can vary slightly depending on the specific stereoisomer. The most common isomer is the (S)-enantiomer, often referred to as Fmoc-L-beta-Proline.
Quantitative Data Summary
The key physicochemical properties are summarized in the table below. Data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₄ | [4][5][6][7][8] |
| Molecular Weight | 337.37 g/mol | [5][6][7] |
| Exact Mass | 337.13140809 Da | [4] |
| CAS Number | 885951-89-3 (racemic/unspecified) 193693-66-2 ((3S)-isomer) 193693-65-1 ((R)-isomer) | [4][5][6][8][9] |
| Purity (Typical) | ≥95% | [5][8] |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | [4][5] |
| XLogP3 (Computed) | 2.9 - 3.34 | [4][5] |
| Hydrogen Bond Donors | 1 | [4][5] |
| Hydrogen Bond Acceptors | 3 - 4 | [4][5] |
| Rotatable Bonds | 3 | [4][5] |
| Storage Conditions | Room Temperature; protect from light and moisture. | [5][10] |
Molecular Structure
The structure consists of a central pyrrolidine ring with a carboxylic acid group at the 3-position and the Fmoc protecting group attached to the nitrogen atom.
Caption: Chemical structure of Fmoc-1-pyrrolidine-3-carboxylic acid.
Experimental Protocols
The primary application of Fmoc-1-pyrrolidine-3-carboxylic acid is in Solid-Phase Peptide Synthesis (SPPS). Below are detailed methodologies for its incorporation into a growing peptide chain.
Resin Preparation and Swelling
-
Objective: To prepare the solid support for synthesis.
-
Methodology:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, 2-chlorotrityl resin for a C-terminal carboxylic acid).[11]
-
Place the resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) three times.
-
Swell the resin in DMF for at least 30-60 minutes at room temperature to ensure accessibility of reactive sites.[11]
-
Fmoc Group Deprotection
-
Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling step.
-
Methodology:
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.[11][12] Alternatively, a solution of 20% pyrrolidine in DMF can be used.[13][14]
-
Agitate the mixture at room temperature. The reaction typically involves two treatments: one for 1-5 minutes, followed by a second treatment for 15-20 minutes.
-
The progress of the deprotection can be monitored by UV spectroscopy, detecting the released dibenzofulvene-piperidine adduct.
-
After completion, thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the byproducts.
-
Amino Acid Coupling
-
Objective: To couple Fmoc-1-pyrrolidine-3-carboxylic acid to the newly exposed N-terminal amine of the resin-bound peptide.
-
Methodology (using HBTU/HOBt activation):
-
In a separate vial, dissolve Fmoc-1-pyrrolidine-3-carboxylic acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the mixture to activate the carboxylic acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.[12]
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test) to detect any remaining free primary amines.
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM), and then DMF again.
-
Final Cleavage and Purification
-
Objective: To cleave the completed peptide from the solid support and remove side-chain protecting groups.
-
Methodology:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for Fmoc-SPPS is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2]
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Characterize the final product by mass spectrometry (e.g., ESI-MS) and NMR.[12]
-
Workflow Visualizations
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the iterative cycle of incorporating an amino acid like Fmoc-1-pyrrolidine-3-carboxylic acid during SPPS.
Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).
Fmoc Deprotection Mechanism
This diagram illustrates the base-catalyzed elimination mechanism for removing the Fmoc group.
Caption: Mechanism of Fmoc deprotection in peptide synthesis.[13][14]
References
- 1. Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | 193693-66-2 | Benchchem [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | C20H19NO4 | CID 1512501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. (R)-1-Fmoc-3-pyrrolidinecarboxylic acid 95% | CAS: 193693-65-1 | AChemBlock [achemblock.com]
- 9. scbt.com [scbt.com]
- 10. clinivex.com [clinivex.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
